1,3,3,5-Tetramethylcyclohexan-1-amine
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Overview
Description
1,3,3,5-Tetramethylcyclohexan-1-amine is an organic compound with the molecular formula C₁₀H₂₁N It is a cyclohexane derivative with four methyl groups and an amine group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,3,5-Tetramethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an alkylating agent like methyl iodide. The intermediate product is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions are employed to achieve efficient synthesis. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Tetramethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3,3,5-Tetramethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3,5-Tetramethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,3,5-Tetramethylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
1,3,3,5-Tetramethylcyclohexan-1-thiol: Contains a thiol group instead of an amine group.
1,3,3,5-Tetramethylcyclohexan-1-amine derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of an amine group. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1,3,3,5-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3 |
InChI Key |
WCYNWVWYGZJUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)N)(C)C |
Origin of Product |
United States |
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